(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide
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Description
“(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide” is a synthetic compound. It’s a derivative of benzothiazole, a heterocyclic compound with a benzene ring fused to a thiazole ring . This compound has drawn the attention of the scientific community due to its potential applications in different fields, including medicinal chemistry and material science.
Scientific Research Applications
Organic Synthesis and Chemistry
N-(1,3-Thiazol-5(4H)-ylidene)amines Synthesis : The study by Pekcan and Heimgartner (1988) outlines the formation of N-(1,3-thiazol-5(4H)-ylidene)amines, which are derivatives of thiazole, through 1,3-Dipolar Cycloaddition of Azides and 1,3-Thiazol-5(4H)-thiones. This process might be relevant for the synthesis of compounds similar to (E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide (Pekcan & Heimgartner, 1988).
Synthesis of Thiazole Derivatives : Denisenko et al. (2011) conducted research on acylation of various thiazol-ylidene-acetonitriles, which is relevant to understanding the synthetic pathways for compounds like this compound (Denisenko et al., 2011).
Material Science and Corrosion Inhibition
- Corrosion Inhibition by Thiazole Derivatives : Saraswat and Yadav (2020) explored the application of thiazole derivatives as corrosion inhibitors for mild steel, highlighting the potential of similar compounds in materials science and corrosion prevention (Saraswat & Yadav, 2020).
Biological Applications and Antimicrobial Activity
Antimicrobial Activity of Thiazole Derivatives : Abdelhamid et al. (2008) synthesized compounds with thiazole rings, demonstrating significant inhibitory activity against bacteria, suggesting potential biomedical applications for similar thiazole-based compounds (Abdelhamid et al., 2008).
Anticandidal and Cytotoxic Agents : Turan-Zitouni et al. (2014) synthesized thiazole-pyrimidine derivatives with notable anticandidal activity, indicating the potential of thiazole derivatives in developing new anticandidal agents (Turan-Zitouni et al., 2014).
Properties
IUPAC Name |
N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS/c1-13-7-5-12-17-18(13)22(2)20(24-17)21-19(23)16-11-6-9-14-8-3-4-10-15(14)16/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNGJHCGBDEJIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=CC4=CC=CC=C43)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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